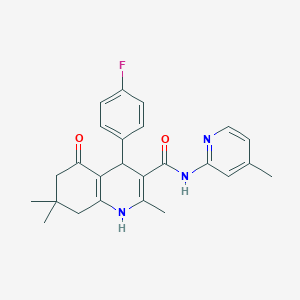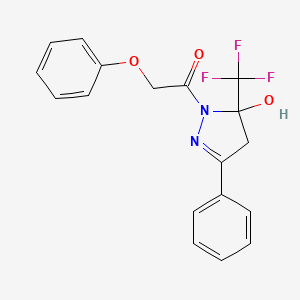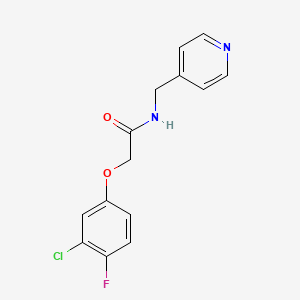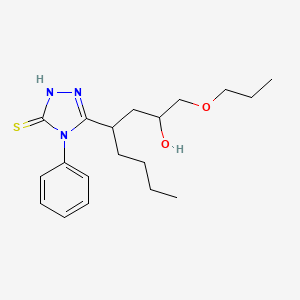
2-(4-fluorophenoxy)-N-(4-pyridinylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-fluorophenoxy)-N-(4-pyridinylmethyl)acetamide, also known as FPA, is a chemical compound that has gained significant attention in the scientific community due to its potential use as a research tool. FPA is a small molecule that can selectively target specific proteins and pathways, making it a valuable tool for studying various biological processes.
作用機序
The mechanism of action of 2-(4-fluorophenoxy)-N-(4-pyridinylmethyl)acetamide involves its ability to selectively bind to specific proteins and pathways. This compound has been shown to bind to the protein Hsp90, which is involved in the folding and stabilization of other proteins. By inhibiting Hsp90, this compound can disrupt the function of other proteins that rely on Hsp90 for stability, leading to cell death in cancer cells. This compound has also been shown to bind to the protein tau, which is involved in the formation of neurofibrillary tangles in Alzheimer's disease. By inhibiting tau, this compound can prevent the formation of these tangles and improve cognitive function.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death, by disrupting the function of specific proteins. This compound has also been shown to inhibit angiogenesis, the formation of new blood vessels, which is necessary for tumor growth. In animal models of Alzheimer's disease, this compound has been shown to improve cognitive function by reducing the formation of neurofibrillary tangles.
実験室実験の利点と制限
One of the main advantages of using 2-(4-fluorophenoxy)-N-(4-pyridinylmethyl)acetamide in lab experiments is its ability to selectively target specific proteins and pathways. This makes it a valuable tool for studying various biological processes. This compound is also relatively easy to synthesize and can be produced in large quantities. However, one limitation of using this compound is its potential toxicity. This compound has been shown to have cytotoxic effects on some cell types, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research involving 2-(4-fluorophenoxy)-N-(4-pyridinylmethyl)acetamide. One area of research is the development of this compound analogs that may have improved selectivity and efficacy. Another area of research is the use of this compound in combination with other drugs to enhance its effects. This compound may also have potential applications in the treatment of other diseases, such as autoimmune disorders, where it may be able to target specific proteins involved in the immune response. Overall, this compound has significant potential as a research tool and may have future applications in the development of new therapies for various diseases.
合成法
The synthesis of 2-(4-fluorophenoxy)-N-(4-pyridinylmethyl)acetamide involves the reaction of 4-fluoroaniline with 4-pyridinemethanol in the presence of acetic anhydride to form 4-(4-pyridinylmethyl)aniline. This intermediate is then reacted with acetic anhydride and sodium acetate to form this compound. The synthesis of this compound is relatively simple and can be performed in a laboratory setting using standard techniques.
科学的研究の応用
2-(4-fluorophenoxy)-N-(4-pyridinylmethyl)acetamide has been used in a variety of scientific research applications due to its ability to selectively target specific proteins and pathways. One of the main areas of research where this compound has been used is in the study of cancer. This compound has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell proliferation and survival. This compound has also been used in the study of neurological disorders, such as Alzheimer's disease, where it has been shown to improve cognitive function in animal models.
特性
IUPAC Name |
2-(4-fluorophenoxy)-N-(pyridin-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O2/c15-12-1-3-13(4-2-12)19-10-14(18)17-9-11-5-7-16-8-6-11/h1-8H,9-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAGLSULBSZYELI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NCC2=CC=NC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 4-({[(2-butyl-1,3-benzoxazol-5-yl)carbonyl]amino}methyl)benzoate](/img/structure/B5057166.png)



![3-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,2-dimethyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5057199.png)
![N~2~-1,3-benzodioxol-5-yl-N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5057204.png)

![4-{[1-(4-bromo-3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoic acid](/img/structure/B5057228.png)
![(3-{2-cyano-3-[(3-methylphenyl)amino]-3-oxo-1-propen-1-yl}-1H-indol-1-yl)acetic acid](/img/structure/B5057236.png)
![N-[4-(1-adamantyl)-5-methyl-1,3-thiazol-2-yl]-2-fluorobenzamide](/img/structure/B5057245.png)
![5-({[2-(2-pyridinyl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5057246.png)
![5-[(sec-butylamino)methylene]-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5057258.png)

acetate](/img/structure/B5057271.png)
